![molecular formula C17H13N3O3 B14254181 {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone CAS No. 401495-58-7](/img/structure/B14254181.png)
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a nitrophenyl group, an imidazole ring, and a phenylmethanone group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then subjected to further reactions to form the desired imidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of imidazole derivatives generally involves similar reaction conditions and reagents as those used in laboratory-scale synthesis. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve solvents like toluene, methanol, or dichloromethane, and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amino derivatives. Substitution reactions can result in a wide range of substituted imidazole derivatives.
Scientific Research Applications
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of {1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The nitrophenyl and phenylmethanone groups can also contribute to the compound’s biological activity by interacting with different molecular targets. The exact mechanism of action depends on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanone: Characterized by the presence of a nitrophenyl group, an imidazole ring, and a phenylmethanone group.
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
{1-[(2-Nitrophenyl)methyl]-1H-imidazol-2-yl}(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitrophenyl and phenylmethanone groups, along with the imidazole ring, allows for a wide range of chemical reactions and potential biological activities.
Properties
CAS No. |
401495-58-7 |
|---|---|
Molecular Formula |
C17H13N3O3 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
[1-[(2-nitrophenyl)methyl]imidazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H13N3O3/c21-16(13-6-2-1-3-7-13)17-18-10-11-19(17)12-14-8-4-5-9-15(14)20(22)23/h1-11H,12H2 |
InChI Key |
HMZPFSSCBMXWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=CN2CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Penten-2-ol, 2-[(1,1-dimethylethyl)diphenylsilyl]-1,1-difluoro-](/img/structure/B14254103.png)
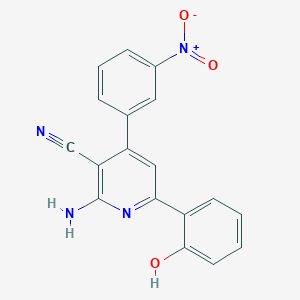
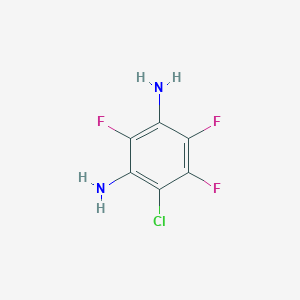
![4,5-Dihydro-1H-benzo[g]indole-2-carbaldehyde](/img/structure/B14254115.png)
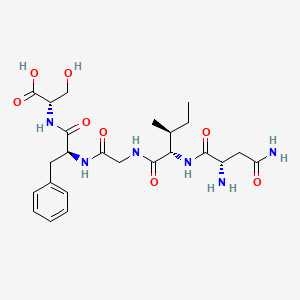

![N-[4-(Dioctadecylcarbamoyl)benzoyl]-L-alanine](/img/structure/B14254140.png)
![4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254142.png)
![5-[2-(3-Acetyl-4-hydroxyphenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14254149.png)
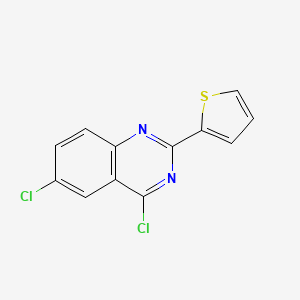
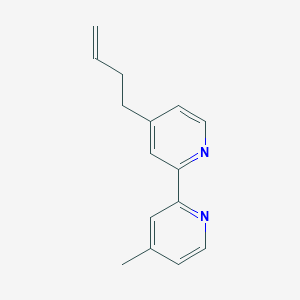
![3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine](/img/structure/B14254161.png)
![1-[(Octadecyloxy)methyl]pyridin-1-ium bromide](/img/structure/B14254170.png)
![N-[(2-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14254178.png)
